N-(2-Aminoethyl) Cyclopamine is a chemical compound that is derived from cyclopamine, a naturally occurring steroidal alkaloid known for its role in modulating the Hedgehog signaling pathway. This compound, with the CAS number 334616-31-8, has garnered attention due to its potential therapeutic applications, particularly in cancer research and developmental biology. The molecular formula for N-(2-Aminoethyl) Cyclopamine is C29H46N2O2, and it has a molecular weight of 454.69 g/mol .
N-(2-Aminoethyl) Cyclopamine is classified as a small molecule inhibitor of the Smoothened protein, which is a key component of the Hedgehog signaling pathway. This pathway is crucial for various developmental processes and has been implicated in several types of cancers when dysregulated. The compound's ability to inhibit this pathway makes it a subject of interest in pharmacological research aimed at understanding and potentially treating cancers associated with aberrant Hedgehog signaling .
The synthesis of N-(2-Aminoethyl) Cyclopamine involves several steps that typically start from cyclopamine itself. The general approach includes:
The detailed synthetic route may vary based on specific research protocols but generally follows these principles .
The molecular structure of N-(2-Aminoethyl) Cyclopamine can be represented using various chemical notation systems:
C[C@H]1C[C@H]2O[C@]3(CC[C@H]4[C@@H]5CC=C6C[C@@H](O)CC[C@]6(C)[C@H]5CC4=C3C)[C@H](C)[C@@H]2N(CCN)C1
The structure features a complex spirocyclic framework that contributes to its biological activity.
N-(2-Aminoethyl) Cyclopamine participates in various chemical reactions primarily related to its role as a Hedgehog pathway inhibitor:
These reactions are vital for understanding how N-(2-Aminoethyl) Cyclopamine can be utilized therapeutically .
The mechanism by which N-(2-Aminoethyl) Cyclopamine exerts its effects involves:
Research indicates that this mechanism may reverse oncogenic mutations associated with aberrant Hedgehog signaling .
N-(2-Aminoethyl) Cyclopamine exhibits several notable physical and chemical properties:
These properties are essential for handling and application in laboratory settings .
N-(2-Aminoethyl) Cyclopamine has several scientific applications:
CAS No.: 10248-74-5
CAS No.: 142-10-9
CAS No.: 472-51-5
CAS No.:
CAS No.: 68750-24-3
CAS No.: 51749-36-1